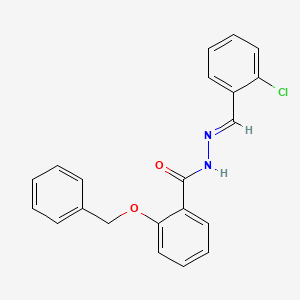![molecular formula C15H11N3O3S2 B5506259 4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)
4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of thieno[3,2-d]pyrimidine derivatives involves strategic utilization of synthon and cyclocondensation reactions. One approach involves the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three carbon synthon for the regiospecific synthesis of various heterocycles, including pyrimidines, via cyclocondensation with bifunctional heteronucleophiles (Mahata et al., 2003). Another method highlights the one-pot, three-component synthesis of pyrimidine derivatives employing ultrasound mediation, showcasing the efficiency and environmental friendliness of the process (Tiwari et al., 2016).
Molecular Structure Analysis Structural analysis through X-ray crystallography reveals detailed molecular configuration and bonding interactions. For example, the crystal structure determination of similar pyrimidine derivatives has elucidated their molecular geometry, highlighting the significance of hydrogen bonding in stabilizing the crystal structure (Ganapathy et al., 2015).
Applications De Recherche Scientifique
Synthesis and Biological Applications
Antiviral and Anticancer Properties
Pyrimidine derivatives have been synthesized and investigated for their potential antiviral and anticancer activities. For instance, some studies focused on the synthesis of novel pyrimidine and fused pyrimidine derivatives, exploring their potential against specific viruses or cancer cell lines. Although not all synthesized compounds showed desired antiviral activity, the research methodology provides a basis for the synthesis of related compounds, including "4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile" (Mahmoud et al., 2011).
Anticancer Agents
Another line of investigation has involved the synthesis of pyrimidine derivatives as anticancer agents. For example, novel 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives were synthesized and showed promising in-vitro anticancer activities against various human tumor cell lines, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Tiwari et al., 2016).
Surface Active Properties and Biological Activity
Research has also been conducted on the synthesis of annelated pyrimidine derivatives with potential applications in diverse fields such as the manufacturing of drugs, pesticides, emulsifiers, and cosmetics, thanks to their antimicrobial activities and environmentally friendly properties (El-Sayed, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[(3-methoxyphenyl)methylsulfanyl]-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-21-9-4-2-3-8(5-9)7-22-14-10(6-16)11-12(23-14)13(19)18-15(20)17-11/h2-5H,7H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSYUAUOSPVIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-methoxyphenyl)methylsulfanyl]-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-7-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)
![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)


![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)




![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)

![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)
![4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)
![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)